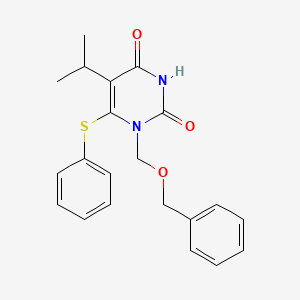
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil typically involves multi-step organic reactions. The starting materials often include uracil derivatives, isopropyl groups, benzyloxy groups, and phenylthio groups. The synthetic route may involve:
Alkylation: Introduction of the isopropyl group to the uracil ring.
Benzylation: Attachment of the benzyloxy group to the uracil derivative.
Thioether Formation: Introduction of the phenylthio group to the uracil ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and enzymes.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Development: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the RNA or DNA strands. These interactions can disrupt cellular processes and lead to the desired biological effects.
類似化合物との比較
Similar Compounds
5-Isopropyluracil: Lacks the benzyloxy and phenylthio groups, making it less complex.
1-((Benzyloxy)methyl)uracil: Lacks the isopropyl and phenylthio groups.
6-(Phenylthio)uracil: Lacks the isopropyl and benzyloxy groups.
Uniqueness
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is unique due to the presence of all three functional groups (isopropyl, benzyloxy, and phenylthio) on the uracil ring. This combination of groups enhances its potential biological activity and makes it a valuable compound for research and development.
特性
CAS番号 |
136160-34-4 |
|---|---|
分子式 |
C21H22N2O3S |
分子量 |
382.5 g/mol |
IUPAC名 |
1-(phenylmethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O3S/c1-15(2)18-19(24)22-21(25)23(14-26-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,25) |
InChIキー |
WGWFCFMAZPEFFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


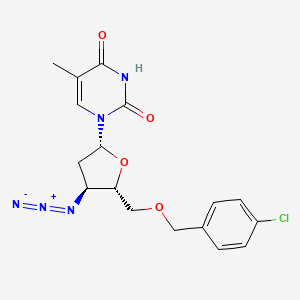
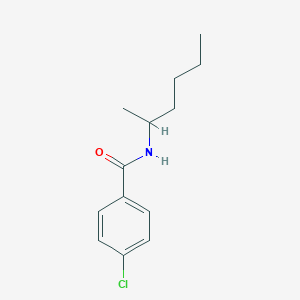

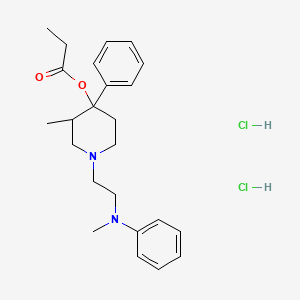
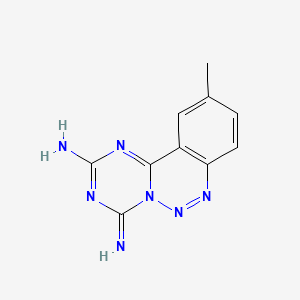
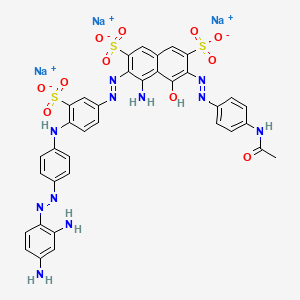
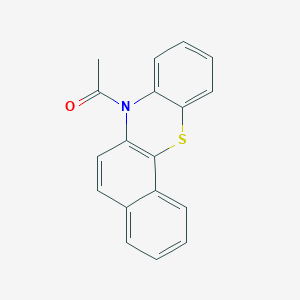
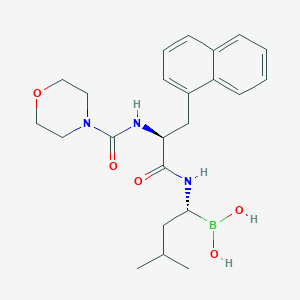
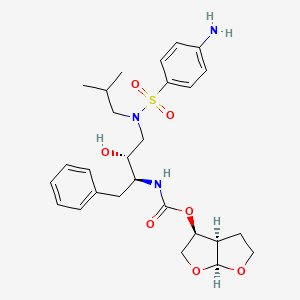
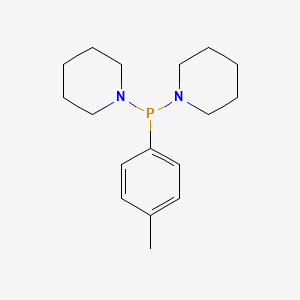
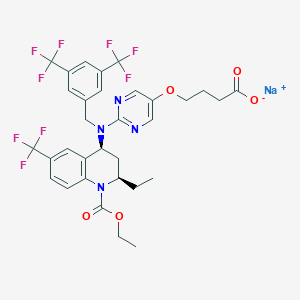
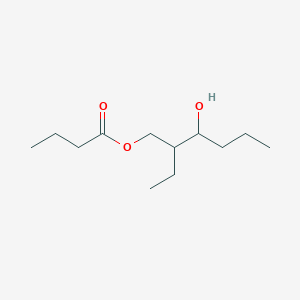
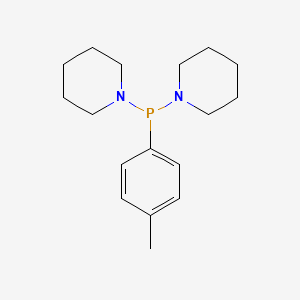
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
